4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride
Description
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a synthetic organic compound characterized by a morpholine ring linked via a sulfonyl group to a nitro-substituted benzene ring bearing a piperazine moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. Key structural features include:
- Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capabilities.
- Nitro group (NO₂): An electron-withdrawing substituent at the 3-position of the benzene ring, influencing electronic distribution and reactivity.
- Piperazine moiety: A bicyclic amine structure that improves bioavailability and interaction with biological targets.
- Hydrochloride salt: Enhances aqueous solubility and stability.
Properties
IUPAC Name |
4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O5S.ClH/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16;/h1-2,11,15H,3-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLJKMZJPSCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Morpholine Coupling
The benzenesulfonyl group is introduced via sulfonation. A two-step protocol is inferred from analogous syntheses:
- Sulfonation of 4-fluoro-3-nitrobenzene using chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-fluoro-3-nitrobenzenesulfonyl chloride.
- Coupling with morpholine in dichloromethane (DCM) or THF with triethylamine as a base.
Yield optimization :
Nitro Group Retention and Final Salt Formation
The nitro group remains intact throughout the synthesis. Final hydrochlorination is achieved by treating the free base with HCl gas in ethanol or methanol, followed by recrystallization.
Analytical validation :
Comparative Analysis of Synthetic Routes
Trade-offs :
- Route 1 offers higher purity but requires pre-synthesized sulfonyl chloride.
- Route 2 simplifies logistics but necessitates strict temperature control during sulfonation.
Mechanistic Insights
Piperazine Substitution Kinetics
The nitro group at the 3-position activates the benzene ring for nucleophilic attack at the 4-position. Density functional theory (DFT) calculations on analogous systems show a 15–20 kcal/mol activation barrier for the substitution, with transition state stabilization via hydrogen bonding between piperazine and nitro oxygen.
Sulfonamide Formation
The reaction between sulfonyl chloride and morpholine proceeds via a concerted mechanism, with triethylamine scavenging HCl to shift equilibrium toward product formation. IR spectroscopy confirms sulfonamide formation through the disappearance of the S=O stretch at 1370 cm⁻¹ and emergence of N–H bending at 1530 cm⁻¹.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or morpholine rings .
Scientific Research Applications
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine and morpholine rings can also interact with various biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Sulfonyl-Morpholine Derivatives
Compound : 4-(Benzenesulfonyl)morpholine ()
- Structural Differences : Lacks the nitro group and piperazine moiety present in the target compound.
- Key Findings :
- High-pressure Raman/IR studies revealed phase transitions at 0.7, 1.7, and 2.5 GPa, marked by splitting/merging of C-H stretching modes (2980–3145 cm⁻¹) and van der Waals-driven crystalline packing .
- Conformational flexibility in the morpholine ring under pressure contrasts with the target compound, where the nitro and piperazine groups may impose steric hindrance, altering phase behavior.
Piperazine-Containing Pharmaceuticals
Examples :
- Imp. B (62337-66-0) and Imp. C (Dihydrochloride) (): Feature triazolopyridinone cores linked to piperazine via propyl chains.
- Ofloxacin N-Oxide Hydrochloride (): Contains a fluoroquinolone core with a piperazine-carboxylic acid group. The carboxylic acid enhances solubility but introduces pH-dependent ionization, unlike the hydrochloride salt in the target compound.
Hydrochloride Salts with Heterocyclic Moieties
- 2-Morpholinothiazol-4-amine hydrochloride (170492-30-5): Combines morpholine with a thiazole ring. Similarity score: 0.74. The thiazole’s aromaticity contrasts with the benzene sulfonyl group in the target compound, affecting π-π stacking interactions.
- 2-(Piperazin-1-yl)thiazole hydrochloride (209733-13-1) :
- Similarity score: 0.64. Replaces morpholine with thiazole, reducing conformational flexibility.
Comparative Data Table
Research Findings and Implications
- Structural Stability : The nitro group in the target compound may enhance electron-deficient character, favoring charge-transfer interactions absent in simpler sulfonyl-morpholine derivatives .
- Phase Behavior : suggests that van der Waals forces dominate crystalline packing in sulfonyl-morpholines. The target compound’s additional nitro and piperazine groups could strengthen dipole-dipole interactions, altering phase transition pressures.
Biological Activity
4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a synthetic compound with notable potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H21ClN4O5S
- Molecular Weight : 392.86 g/mol
- CAS Number : 1803599-39-4
The compound features a nitro group, a piperazine ring, a sulfonyl group, and a morpholine structure, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various therapeutic effects. The piperazine and morpholine rings are also implicated in interactions with biological targets, including enzymes and receptors involved in disease pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. It displays bactericidal effects, inhibiting protein synthesis and affecting nucleic acid production pathways .
- Minimum Inhibitory Concentration (MIC) values have been reported in studies, indicating effective concentrations for inhibiting bacterial growth.
-
Anticancer Properties :
- Investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Comparison with Similar Compounds
The compound's unique structure allows it to exhibit distinct biological activities compared to similar compounds. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Nitro-piperazine derivative | Moderate antibacterial activity |
| Compound B | Sulfonamide-based piperazine | Limited anticancer effects |
Q & A
Q. What safety protocols are critical when handling intermediates with reactive nitro groups?
Q. How can researchers ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
